molecular formula C20H25N3O B7162376 N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine

N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine

Cat. No.: B7162376
M. Wt: 323.4 g/mol
InChI Key: VUELHXKUQKYFKB-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring conjugated to a benzyl group and a pyrano-pyridine moiety, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-2-4-16(5-3-1)14-23-9-6-18(7-10-23)22-19-12-17-15-24-11-8-20(17)21-13-19/h1-5,12-13,18,22H,6-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUELHXKUQKYFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC3=C(CCOC3)N=C2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the piperidine ring followed by the introduction of the benzyl group. The pyrano-pyridine moiety is then constructed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine involves its interaction with specific molecular targets within biological systems. It acts as a monoamine releasing agent, selectively releasing neurotransmitters like dopamine and norepinephrine. This action is mediated through its binding to and modulation of monoamine transporters, influencing synaptic transmission and neuronal activity .

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-amine can be compared to similar compounds such as:

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